Xenon tetrafluoride

Description

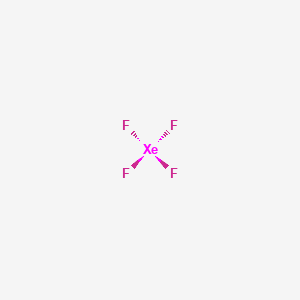

Structure

2D Structure

Properties

IUPAC Name |

tetrafluoroxenon | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4Xe/c1-5(2,3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSSQXXJRBEGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe](F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Xe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | xenon tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160062 | |

| Record name | Xenon tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Xenon tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13709-61-0 | |

| Record name | Xenon tetrafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenon tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XENON TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O825AI8P4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Noble Gas Chemistry: A Technical History of the Discovery of Xenon Tetrafluoride

The paradigm of inertness that defined the noble gases for over half a century was shattered in 1962. This technical guide delves into the historic synthesis of xenon tetrafluoride (XeF₄), a landmark discovery that opened a new chapter in chemical bonding and reactivity. The work, primarily conducted by Howard H. Claassen, Henry Selig, and John G. Malm at Argonne National Laboratory, followed closely on the heels of Neil Bartlett's groundbreaking synthesis of the first noble gas compound, xenon hexafluoroplatinate, providing definitive proof that xenon was not inert.[1][2]

This document provides a detailed account of the pioneering experimental protocols, the quantitative data that underpinned the discovery, and the subsequent characterization that defined the structure of this novel compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of chemical discovery and the experimental rigor required to challenge established scientific dogma.

The First Synthesis: An Experimental Protocol

The first successful synthesis of this compound was a direct combination of the elements under carefully controlled conditions. The researchers at Argonne National Laboratory reacted xenon and fluorine gas in a sealed nickel vessel. Nickel was chosen not as a catalyst, but for its ability to resist corrosion from the highly reactive fluorine gas.[1]

The detailed experimental procedure is as follows:

-

Reactant Preparation : A mixture of xenon and fluorine gas was prepared in a molar ratio of 1 part xenon to 5 parts fluorine. This excess of fluorine was found to be crucial for driving the reaction towards the tetrafluoride product.

-

Reaction Conditions : The gas mixture was heated in the sealed nickel container to a temperature of 400 °C. The initial pressure of the gaseous mixture at room temperature was approximately 6 atmospheres.[3]

-

Reaction Duration : The reactants were held at 400 °C for a period of one hour to ensure the reaction went to completion.[4]

-

Product Isolation : Following the reaction period, the vessel was rapidly cooled to room temperature. This rapid cooling was essential to quench the equilibrium and isolate the desired this compound product. The product, a colorless crystalline solid, was then recovered.[1]

-

Purification : Unreacted fluorine and other volatile components were removed by pumping at low temperature. Further purification of the this compound could be achieved through fractional sublimation, taking advantage of the fact that XeF₄ is significantly less volatile than other potential xenon fluoride (B91410) byproducts like XeF₂ and XeF₆.[1]

Quantitative Analysis of the Discovery

The initial synthesis and subsequent characterization of this compound were supported by meticulous quantitative measurements. These data were critical in confirming the identity and structure of the newly synthesized compound.

| Parameter | Value | Source |

| Synthesis | ||

| Reactant Ratio (Xe:F₂) | 1:5 (molar ratio) | |

| Reaction Temperature | 400 °C | |

| Initial Pressure (at 20°C) | 6 atm | [3] |

| Reaction Time | 1 hour | [4] |

| Enthalpy of Formation (ΔfH⦵₂₉₈) | -251 kJ/mol | [1] |

| Physical Properties | ||

| Appearance | Colorless Crystalline Solid | [1] |

| Sublimation Temperature | 117 °C | [1] |

| Density | 4.040 g/cm³ | [1] |

| Structural & Spectroscopic Data | ||

| Molecular Shape | Square Planar | [1] |

| Xe-F Bond Length (X-ray) | 1.92 ± 0.03 Å | [5] |

| ¹⁹F NMR Chemical Shift | See Note 1 | [6] |

| ¹⁹F-¹²⁹Xe Spin-Spin Coupling Constant | See Note 1 | [6] |

Note 1: Specific numerical values for the ¹⁹F NMR chemical shift and the F-Xe coupling constant from the original 1963 paper by A.C. Rutenberg were not available in the searched abstracts. The paper confirmed that the data were in accord with the proposed square planar structure.[6]

Structural Elucidation: From Synthesis to Confirmation

The determination of the molecular structure of this compound was a crucial step in understanding the nature of bonding in this new class of compounds. The initial hypothesis of a square planar geometry was confirmed by two key experimental techniques in 1963: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.[1]

X-ray Crystallography

Three-dimensional X-ray diffraction analysis of single crystals of XeF₄ provided definitive evidence for its structure. The work of J.A. Ibers and W.C. Hamilton, as well as D.H. Templeton and his colleagues, revealed that the molecule is indeed planar, with the xenon atom at the center and the four fluorine atoms at the corners of a square.[5][7] The average xenon-fluorine bond distance was determined to be 1.92 Å.[5] This structural determination was a significant achievement, as growing and handling the moisture-sensitive crystals of xenon compounds required specialized techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy provided further confirmation of the square planar structure of this compound in the liquid state. The observation of a single resonance for the fluorine atoms, coupled to the ¹²⁹Xe isotope (spin 1/2), was consistent with the four fluorine atoms being chemically equivalent, as would be the case in a square planar arrangement.[6]

Experimental Workflow and Logical Relationships

The discovery of this compound can be visualized as a logical progression from theoretical impetus to experimental execution and final characterization.

This diagram illustrates the logical flow from the initial inspiration provided by Bartlett's work to the hypothesis of direct elemental reaction, followed by the specific steps of the synthesis process, and culminating in the structural confirmation through crystallographic and spectroscopic methods.

The discovery of this compound was a monumental achievement in chemistry, fundamentally altering the understanding of chemical bonding and opening up a rich new field of research into the chemistry of the noble gases. The meticulous experimental work and quantitative analysis performed by the scientists at Argonne National Laboratory serve as a testament to the power of curiosity-driven research in pushing the boundaries of scientific knowledge.

References

Unveiling the Structure of a Noble Gas Compound: A Technical Guide to Xenon Tetrafluoride's Molecular Geometry and VSEPR Theory

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of xenon tetrafluoride (XeF₄), a landmark compound that challenged the traditional understanding of chemical bonding in noble gases. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical framework of Valence Shell Electron Pair Repulsion (VSEPR) theory to elucidate the molecule's unique structure. The guide further details the experimental protocols used to determine its geometry, presenting key quantitative data in a clear, tabular format and illustrating fundamental concepts with diagrams.

Introduction: A Paradigm Shift in Noble Gas Chemistry

The discovery of this compound in 1962 was a pivotal moment in chemistry, demonstrating that noble gases are not entirely inert.[1] The synthesis of a stable compound from a noble gas prompted intense investigation into its structure and bonding. XeF₄ is a colorless crystalline solid that sublimes at 117 °C.[1] Understanding the three-dimensional arrangement of its atoms is crucial for comprehending its reactivity and physical properties. This guide explores the molecular architecture of XeF₄ through the lens of VSEPR theory and corroborates this model with experimental evidence.

VSEPR Theory and the Molecular Geometry of this compound

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. The theory posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's geometry.

In the case of this compound (XeF₄), the central xenon (Xe) atom is bonded to four fluorine (F) atoms and possesses two lone pairs of electrons. The determination of the total number of valence electrons is as follows: Xenon contributes 8 valence electrons, and each of the four fluorine atoms contributes 7, for a total of 36 valence electrons.

The Lewis structure of XeF₄ places the xenon atom at the center, single-bonded to the four fluorine atoms, with two lone pairs on the xenon atom. This gives xenon an expanded octet.

According to VSEPR theory, the six electron pairs (four bonding pairs and two lone pairs) around the central xenon atom will arrange themselves in an octahedral geometry to minimize repulsion. However, the molecular geometry, which describes the arrangement of only the atoms, is different. The two lone pairs occupy positions opposite to each other (axial positions) to maximize their separation, as lone pair-lone pair repulsion is greater than lone pair-bonding pair and bonding pair-bonding pair repulsion. This arrangement results in the four fluorine atoms residing in the same plane as the xenon atom, at the corners of a square. Consequently, the molecular geometry of this compound is square planar .

The hybridization of the central xenon atom in XeF₄ is sp³d², which is consistent with the octahedral arrangement of the six electron domains.

Quantitative Data Summary

The structural parameters of this compound have been determined with high precision through various experimental techniques. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Experimental Method(s) |

| Molecular Geometry | Square Planar | X-ray Crystallography, Neutron Diffraction, Gas-Phase Electron Diffraction |

| Electron Geometry | Octahedral | VSEPR Theory, Spectroscopic Data |

| Hybridization | sp³d² | VSEPR Theory |

| F-Xe-F Bond Angle | 90° | X-ray Crystallography |

| Xe-F Bond Length | ~1.92 Å | X-ray Crystallography[2] |

| Number of Lone Pairs on Xe | 2 | VSEPR Theory, Spectroscopic Data |

Experimental Determination of Molecular Structure

The square planar geometry of this compound has been experimentally verified using several advanced analytical techniques.[1] The primary methods employed are X-ray crystallography, gas-phase electron diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Methodology: Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline solid. The process involves the following key steps:

-

Crystal Growth: High-quality single crystals of XeF₄ are grown, typically by slow sublimation of the solid. It is crucial to obtain a crystal of sufficient size (ideally >0.1 mm in all dimensions) and with minimal internal imperfections.[3]

-

Mounting and Data Collection: The crystal is mounted on a goniometer, which allows for precise rotation. The mounted crystal is then placed in a monochromatic X-ray beam. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[3]

-

Data Analysis: The intensities and positions of the diffracted spots are measured. Using Fourier transforms, this diffraction data is converted into a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined with high accuracy, revealing bond lengths and angles. For XeF₄, the analysis confirms a planar arrangement of the four fluorine atoms around the central xenon atom.[2]

Gas-Phase Electron Diffraction

Methodology: Gas-phase electron diffraction is used to determine the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal lattice.[4]

-

Sample Introduction: A narrow beam of gaseous XeF₄ molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the XeF₄ molecules.[4]

-

Diffraction Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Structural Refinement: The intensity of the scattered electrons varies as a function of the scattering angle. This diffraction pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the pattern, the Xe-F bond distance and the F-F distances can be determined, which in turn allows for the calculation of the F-Xe-F bond angles and confirmation of the square planar geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹⁹F and ¹²⁹Xe NMR spectroscopy provide valuable information about the chemical environment of the fluorine and xenon atoms, respectively, which is consistent with the molecule's symmetrical structure.

-

Sample Preparation: A solution of XeF₄ is prepared in a suitable solvent, such as anhydrous hydrogen fluoride.[5]

-

Spectral Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of ¹⁹F and ¹²⁹Xe absorb and re-emit this energy at specific frequencies (chemical shifts) that are dependent on their local electronic environment.

-

Spectral Interpretation: In the ¹⁹F NMR spectrum of XeF₄, a single resonance is observed, indicating that all four fluorine atoms are chemically equivalent. This is consistent with the symmetrical square planar structure. The ¹²⁹Xe NMR spectrum also shows a single resonance, and the observed chemical shift is characteristic of a xenon atom in the +4 oxidation state. Furthermore, the coupling between the ¹²⁹Xe and ¹⁹F nuclei can be observed, providing additional structural information.[5]

Visualizing VSEPR Theory for this compound

The logical relationship between the electron pairs and the resulting molecular geometry as predicted by VSEPR theory can be visualized using a diagram.

The following diagram illustrates the three-dimensional structure of this compound, highlighting the square planar arrangement of the fluorine atoms and the orthogonal placement of the lone pairs.

Conclusion

The determination of the square planar molecular geometry of this compound stands as a testament to the predictive power of VSEPR theory and the precision of modern analytical techniques. The agreement between the theoretical model and experimental data from X-ray crystallography, gas-phase electron diffraction, and NMR spectroscopy provides a robust understanding of the structure of this fascinating noble gas compound. This comprehensive knowledge is fundamental for further research into the chemistry of xenon and other noble gases, with potential applications in the development of novel materials and chemical syntheses.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. This compound: Fluorine-19 High-Resolution Magnetic Resonance Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Xenon Tetrafluoride (XeF₄)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) holds a significant place in the history of chemistry as the first discovered binary compound of a noble gas.[1] Its synthesis in 1962 challenged the long-held doctrine of the chemical inertness of noble gases and opened a new field of inorganic chemistry.[1][2] XeF₄ is a colorless, crystalline solid that sublimes at 117 °C.[1][3] It is a powerful fluorinating agent and a precursor to other xenon compounds.[2][4]

Structurally, the XeF₄ molecule has a square planar geometry, which was determined by NMR spectroscopy and X-ray crystallography.[1][3] This geometry is explained by VSEPR theory, where the central xenon atom has four bonding pairs and two non-bonding lone pairs of electrons arranged in a mutually trans configuration to minimize repulsion.[1][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on detailed experimental protocols and safety considerations.

Synthesis Methodologies

The primary and most common method for synthesizing this compound is the direct reaction of xenon and fluorine gas at elevated temperatures and pressures.[3][5][6] Alternative methods have also been developed, including synthesis via electric discharge and photochemical activation.

Primary Method: Direct Fluorination of Xenon

The synthesis of XeF₄ is achieved by heating a mixture of xenon and fluorine in a sealed, corrosion-resistant vessel.[7][8] The reaction is exothermic, releasing approximately 251 kJ/mol.[1]

Reaction: Xe(g) + 2F₂(g) → XeF₄(s)

The formation of xenon fluorides (XeF₂, XeF₄, and XeF₆) exists in a state of chemical equilibrium.[1] To selectively synthesize XeF₄, an excess of fluorine is used. A xenon-to-fluorine molar ratio of approximately 1:5 is commonly employed to drive the reaction towards the desired product and minimize the formation of xenon difluoride (XeF₂).[1][7][9]

Experimental Protocol:

-

Apparatus Preparation: A high-pressure reaction vessel made of nickel or a nickel alloy like Monel is required due to the high reactivity of fluorine gas.[1][5] The apparatus must be scrupulously cleaned, dried, and "passivated" by exposing it to a low pressure of fluorine gas to form a protective metal fluoride (B91410) layer on the interior surfaces.

-

Reactant Handling: High-purity xenon (99.5% or greater) and fluorine (99% or greater) are used.[5] The gases are typically metered into the pre-evacuated reaction vessel.[5][10] Fluorine is introduced first, followed by xenon, to achieve the desired partial pressures and a final molar ratio of approximately 1:5 (Xe:F₂).[5][8]

-

Reaction Conditions: The sealed vessel is heated in an electric furnace to a temperature of 400 °C.[1][7][8] The initial pressure of the gaseous mixture at room temperature is typically around 6-7 atmospheres.[7][9] The reaction is maintained at 400 °C for one to several hours to ensure complete reaction.[5][8]

-

Product Recovery: After the heating period, the reaction vessel is rapidly cooled to room temperature or below (e.g., using water or air).[8] This quenches the equilibrium and causes the solid, crystalline XeF₄ to deposit on the cold walls of the vessel.

-

Purification: Any unreacted xenon and fluorine, along with more volatile byproducts like XeF₂, are removed by vacuum pumping. The primary product, XeF₄, can be further purified by fractional sublimation, as it is significantly less volatile than other potential xenon fluoride byproducts.[1]

Alternative Synthesis Methods

While direct thermal combination is standard, other methods can produce XeF₄:

-

Electric Discharge: A quantitative yield of XeF₄ can be obtained by subjecting a gaseous mixture of xenon and fluorine (in a 1:2 volume ratio) to an electric discharge.[11]

-

Photochemical/Radiolytic Activation: The reaction between xenon and fluorine can be initiated using UV or gamma radiation, which can offer more selective reaction pathways.[1][6]

-

Pyrolysis of XeF₆: High-purity XeF₄ can be synthesized by the controlled thermal decomposition (pyrolysis) of xenon hexafluoride (XeF₆) in the presence of sodium fluoride (NaF).[6]

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the key synthesis methods of this compound.

| Synthesis Method | Reactant Ratio (Xe:F₂) | Temperature | Pressure | Yield / Purity | Reference(s) |

| Direct Thermal Reaction | 1:5 | 400 °C (873 K) | 6-7 bar | High Yield | [1][7][8][9] |

| Electric Discharge | 1:2 | Ambient | Not specified | Quantitative | [11] |

| Combustion Synthesis | (Xe added to 20 ata F₂) | 650-700 °C (initiator) | 27-28 ata (total) | 97-98% Purity | [10] |

| Pyrolysis of XeF₆ | (XeF₆ with NaF) | Not specified | Not specified | High Purity | [6] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound via the direct thermal reaction method.

Caption: General workflow for the synthesis of this compound.

Safety Precautions and Handling

The synthesis of this compound involves highly hazardous materials and conditions, demanding strict adherence to safety protocols.

-

Reactivity: Fluorine gas is an extremely powerful oxidizer and is highly corrosive.[12][13] this compound is also a strong oxidizing agent and reacts violently with water, organic materials, and reducing agents.[2][13] Contact with moisture will produce hydrogen fluoride (HF), which is acutely toxic and corrosive.[13]

-

Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including chemical splash goggles, a face shield, heavy-duty gloves (e.g., neoprene or nitrile), and a flame-retardant lab coat.[14][15] All manipulations should be performed within a certified fume hood.[14]

-

Apparatus: All equipment must be constructed from fluorine-resistant materials like nickel, Monel, or passivated stainless steel.[5] The system must be designed to withstand the required pressures and temperatures. Glassware is unsuitable as it will be etched by fluorine and HF.

-

Handling: Operations should be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[14][15] Spills must be handled with extreme care; they can be neutralized with dry sand or other inert materials.[12] Do not use combustible materials like paper or sawdust for cleanup.[12]

Conclusion

The preparation of this compound, while conceptually straightforward via the direct combination of its constituent elements, is a technically demanding procedure that requires specialized equipment and rigorous safety measures. Control over reaction parameters such as temperature, pressure, and reactant stoichiometry is critical for achieving a high yield and purity of the target compound.[6][7] The successful synthesis and isolation of XeF₄ not only provides a valuable fluorinating agent for further research but also serves as a classic and important experiment in the field of noble gas chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. webqc.org [webqc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. This compound (XeF4) [benchchem.com]

- 7. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]

- 8. This compound (Journal Article) | OSTI.GOV [osti.gov]

- 9. quora.com [quora.com]

- 10. RU2678270C1 - Xenon tetra fluoride production method - Google Patents [patents.google.com]

- 11. Preparation of XeF4 (this compound) by Electric Discharge | Semantic Scholar [semanticscholar.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. msdsdigital.com [msdsdigital.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. uni-muenster.de [uni-muenster.de]

physical and chemical properties of xenon tetrafluoride

An In-depth Examination of the Physical and Chemical Properties of a Noble Gas Compound

Abstract

Xenon tetrafluoride (XeF₄), a landmark in the history of chemistry, was the first binary compound of a noble gas to be discovered.[1] This colorless, crystalline solid has since been the subject of extensive research, revealing a fascinating array of physical and chemical properties.[1][2] This technical guide provides a detailed overview of this compound, intended for researchers, scientists, and professionals in drug development. It encompasses a thorough examination of its physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and key reactions.

Physical Properties

This compound is a white, crystalline solid at standard conditions.[2] It is a volatile substance that sublimes at 117 °C.[1] The molecule adopts a square planar geometry, a consequence of the central xenon atom being surrounded by four fluorine atoms and two lone pairs of electrons.[1][2] This arrangement is a classic example of the application of Valence Shell Electron Pair Repulsion (VSEPR) theory.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molar Mass | 207.2836 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1][2] |

| Density (solid) | 4.040 g/cm³ | [1] |

| Melting/Sublimation Point | 117 °C (sublimes) | [1] |

| Molecular Shape | Square planar | [1][2] |

| Bond Length (Xe-F) | 1.953 Å | [2] |

| Bond Angle (F-Xe-F) | 90° and 180° | [2] |

| Dipole Moment | 0 D | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -251 kJ/mol | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 146 J·mol⁻¹·K⁻¹ | [1] |

| Crystal Structure | Monoclinic | [2] |

Chemical Properties

This compound is a powerful fluorinating agent and a strong oxidizing agent.[3] Its reactivity stems from the high electronegativity of fluorine and the ability of the xenon atom to exist in a +4 oxidation state.

Key Chemical Reactions

Hydrolysis: this compound reacts with water. Complete hydrolysis is a disproportionation reaction that produces xenon trioxide (XeO₃), xenon gas, hydrogen fluoride (B91410), and oxygen.[4] This reaction can be explosive.[4] Partial hydrolysis yields xenon oxydifluoride (XeOF₂).[4]

Reaction with Fluoride Ion Acceptors (Lewis Acids): XeF₄ acts as a Lewis base and reacts with strong fluoride ion acceptors like antimony pentafluoride (SbF₅) to form ionic compounds containing the [XeF₃]⁺ cation.[1]

Reaction with Metals: this compound can fluorinate metals. For instance, it reacts with platinum to produce platinum tetrafluoride and xenon gas.[1]

Fluorination of Organic Compounds: It can be used to fluorinate aromatic compounds, such as toluene.

Summary of Chemical Reactions

| Reactant | Products | Reaction Type | Reference(s) |

| Water (complete hydrolysis) | XeO₃ + Xe + HF + O₂ | Disproportionation | [4] |

| Water (partial hydrolysis) | XeOF₂ + HF | Hydrolysis | [4] |

| SbF₅ (Lewis acid) | [XeF₃]⁺[SbF₆]⁻ | Lewis acid-base | [1] |

| Platinum (Pt) | PtF₄ + Xe | Oxidation-reduction | [1] |

| Excess Xenon (heating) | XeF₂ | Reduction | [4] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct reaction of xenon and fluorine gases.[2][4]

Materials and Equipment:

-

High-purity xenon gas

-

High-purity fluorine gas

-

Nickel or Monel reaction vessel

-

High-pressure gas handling system

-

Furnace capable of reaching 400 °C

-

Vacuum line

Procedure:

-

Thoroughly clean and passivate the nickel or Monel reaction vessel.

-

Evacuate the vessel to a high vacuum.

-

Introduce a mixture of xenon and fluorine gas into the vessel. A molar ratio of Xe:F₂ of 1:5 is typically used to ensure complete reaction of the xenon.[4]

-

Heat the vessel to 400 °C and maintain this temperature for several hours.[4] The pressure inside the vessel will be approximately 6 atm.[4]

-

After the reaction is complete, cool the vessel to room temperature.

-

The product, solid this compound, can be purified from any unreacted starting materials or byproducts like XeF₂ and XeF₆ by fractional sublimation, as XeF₄ is particularly involatile.[1]

Characterization Methods

NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹⁹F and ¹²⁹Xe NMR can be utilized.

Sample Preparation:

-

Dissolve a small amount of XeF₄ in a suitable solvent, such as anhydrous hydrogen fluoride.[3]

¹⁹F NMR Spectroscopy:

-

The ¹⁹F NMR spectrum will show a chemical shift characteristic of the fluorine atoms bonded to xenon.[3][5]

-

Coupling between the fluorine nuclei and the ¹²⁹Xe isotope (spin I=1/2, natural abundance ~26%) will result in satellite peaks, providing a definitive confirmation of the Xe-F bond. The ¹²⁹Xe-¹⁹F spin-spin coupling constant is a key parameter.[3]

¹²⁹Xe NMR Spectroscopy:

-

The ¹²⁹Xe NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of the +4 oxidation state of xenon.[6]

Single-crystal X-ray diffraction is used to determine the precise molecular geometry and crystal structure of this compound.

Procedure:

-

Grow a suitable single crystal of XeF₄. This can be achieved through slow sublimation.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure using appropriate software. The resulting data will provide accurate bond lengths, bond angles, and details of the crystal packing.[7]

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the XeF₄ molecule, which are determined by its symmetry.

Sample Preparation:

-

For IR spectroscopy of the vapor phase, a gas cell with windows transparent to IR radiation (e.g., AgCl) is used.

-

For Raman spectroscopy, a solid sample can be sealed in a capillary tube.[8]

Analysis:

-

The number and activity (IR or Raman active) of the vibrational modes are predicted by group theory based on the D₄h point group of the square planar XeF₄ molecule.[5]

-

The experimental spectra can be compared to the theoretical predictions to confirm the molecular structure.

Safety and Handling

This compound is a hazardous substance that must be handled with extreme care in a well-ventilated fume hood.[9][10]

-

Toxicity: It is highly toxic and corrosive. Inhalation or contact with skin and eyes can cause severe burns.[9]

-

Reactivity: It is a strong oxidizing and fluorinating agent that can react violently with water, organic materials, and reducing agents.[4][11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container made of a resistant material like nickel or Monel.[10]

Visualizations

Molecular Structure and VSEPR Theory

Caption: VSEPR model of this compound.

Synthesis and Purification Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. This compound: Fluorine-19 High-Resolution Magnetic Resonance Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]

- 5. Xenon Fluorides: Fluorine-19 Nuclear Magnetic Resonance Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Periodic Table: Xenon NMR [imserc.northwestern.edu]

- 7. This compound: Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electronic Structure and Bonding in Xenon Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electronic structure, bonding, and molecular properties of xenon tetrafluoride (XeF4), a landmark compound in the chemistry of noble gases. Since its synthesis in 1962, XeF4 has been a key subject for testing and refining models of chemical bonding, particularly for hypervalent molecules. This document consolidates theoretical frameworks with experimental data to offer a detailed understanding of this unique molecule.

Synthesis and Physical Properties

This compound is a colorless, crystalline solid at room temperature that sublimes at 117 °C.[1][2] It was first synthesized by the direct reaction of xenon and fluorine gas.[3]

Experimental Protocol: Synthesis

A common laboratory-scale synthesis of this compound involves the following procedure:

-

A mixture of xenon and fluorine gas, in a molar ratio of approximately 1:5, is introduced into a sealed and passivated nickel vessel.[4][5] Nickel is used for its resistance to fluorine gas at high temperatures.[1]

-

The vessel is heated to 400 °C and maintained at this temperature for several hours to allow the reaction to proceed.[3][4] The system is kept under approximately 6 atmospheres of pressure.[4]

-

The reaction is exothermic, releasing 251 kJ/mol.[1][6] Xe + 2F₂ → XeF₄

-

After the reaction period, the vessel is rapidly cooled to room temperature, causing the XeF4 product to deposit as solid crystals.[3]

-

Purification can be achieved through fractional sublimation to remove more volatile impurities like XeF2 or residual reactants.[1]

Molecular Geometry and VSEPR Theory

The molecular shape of XeF4 was determined experimentally by techniques including NMR spectroscopy, X-ray crystallography, and neutron diffraction, all confirming a square planar geometry.[1][6] This structure can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

The central xenon atom in XeF4 has eight valence electrons. Each of the four fluorine atoms contributes one electron for a single bond, adding four electrons to xenon's valence shell for a total of 12 electrons, or six electron pairs, surrounding the central atom.[7][8] These six electron pairs consist of four bonding pairs (Xe-F bonds) and two lone pairs.[7][9]

According to VSEPR theory, these six electron pairs arrange themselves in an octahedral geometry to minimize electrostatic repulsion.[2][7] To minimize the stronger lone pair-lone pair repulsions, the two lone pairs occupy axial positions opposite each other (180° apart), forcing the four fluorine atoms into the equatorial plane.[7][10][11] This arrangement results in a square planar molecular geometry with D4h symmetry.[12][13]

Bonding Theories

The nature of the bonding in XeF4 can be described by two primary models: Valence Bond Theory (via orbital hybridization) and Molecular Orbital Theory.

Valence Bond Theory and Hybridization

In the framework of Valence Bond Theory, the formation of four Xe-F bonds and the accommodation of two lone pairs is explained by the concept of orbital hybridization. The central xenon atom undergoes sp³d² hybridization .[10][14][15]

The process can be visualized as follows:

-

Ground State: The valence electron configuration of a ground-state xenon atom is 5s²5p⁶.

-

Promotion: To form four bonds, four unpaired electrons are required. This is achieved by promoting two electrons from the filled 5p orbitals to the empty 5d orbitals.[10][16][17] The resulting excited state configuration is 5s²5p⁴5d².

-

Hybridization: The one 5s, three 5p, and two 5d orbitals of the xenon atom mix to form six equivalent sp³d² hybrid orbitals.[4][14] These six orbitals are directed towards the vertices of an octahedron.

-

Bond Formation: Four of the sp³d² hybrid orbitals, each containing a single electron, overlap with the 2p orbital of a fluorine atom to form four Xe-F sigma (σ) bonds. The remaining two sp³d² hybrid orbitals each contain a pair of electrons and constitute the two lone pairs.[14][16]

Molecular Orbital (MO) Theory

A more refined description that avoids the controversial involvement of d-orbitals for main group elements is provided by Molecular Orbital (MO) theory. In this model, the valence orbitals of the central Xe atom (5s and 5p) combine with Symmetry-Adapted Linear Combinations (SALCs) of the fluorine 2p orbitals.

The key interactions for the formation of the four sigma bonds are:

-

The Xenon 5s orbital (A1g symmetry) combines with a fluorine SALC of the same symmetry to form a bonding (σ) and an antibonding (σ*) molecular orbital.

-

The Xenon 5p orbitals (px and py, having Eu symmetry) combine with two fluorine SALCs of Eu symmetry, forming a pair of degenerate bonding (σ) and antibonding (σ*) molecular orbitals.

-

The Xenon 5pz orbital (A2u symmetry) is non-bonding with respect to sigma interactions as there is no corresponding fluorine SALC with the correct symmetry.

-

A fluorine SALC with B1g symmetry is also non-bonding for the same reason.

The 36 valence electrons fill these molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically one of the non-bonding orbitals. This model successfully describes the bonding in XeF4 without invoking d-orbital participation, aligning better with modern computational studies.

Experimental Data and Characterization

Structural Parameters

The precise geometry of XeF4 has been determined by diffraction methods. The key structural parameters are summarized below.

| Parameter | Value (X-ray Crystallography) | Value (Neutron Diffraction) | Citation(s) |

| Xe-F Bond Length | 1.92 ± 0.03 Å | 1.953 Å (r₀ = 1.935 Å) | [18],[6][12] |

| F-Xe-F Bond Angle | 90° / 180° | 90° / 180° | [11][17] |

| Molecular Geometry | Square Planar | Square Planar | [1][6] |

| Point Group | D4h | D4h | [12][13] |

Experimental Protocol: Single-Crystal X-ray Crystallography (Representative)

-

Crystallization: A high-quality single crystal of XeF4 is grown, typically by slow sublimation in a sealed capillary tube.

-

Mounting: The crystal is mounted on a goniometer head in a cryostream (low-temperature nitrogen gas) to prevent sublimation and protect it from atmospheric moisture.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector (e.g., a CCD or CMOS detector) records the positions and intensities of the diffracted X-ray beams.[13]

-

Structure Solution: The diffraction pattern is computationally analyzed. The phases of the diffracted waves are determined (the "phase problem"), which allows for the calculation of an electron density map of the crystal's unit cell.[13]

-

Refinement: An atomic model is built into the electron density map. The positions and thermal displacement parameters of the xenon and fluorine atoms are adjusted (refined) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13]

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for confirming the D4h structure of XeF4. For a molecule with a center of inversion, such as XeF4, the rule of mutual exclusion applies: vibrational modes that are Raman-active are IR-inactive, and vice-versa.[10] The observed spectra are fully consistent with this rule and the predictions for a D4h molecule.[14]

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity | Description | Citation(s) |

| ν₁ | A1g | 554 (solid), 543 (vapor) | Raman | Symmetric Xe-F Stretch | [1][14][19] |

| ν₂ | A2u | 291 (vapor) | IR | Out-of-plane Bend | [1][14][19] |

| ν₃ | B1g | 524 (solid) | Raman | Asymmetric Xe-F Stretch | [14] |

| ν₄ | B2g | 218 (solid) | Raman | In-plane Bend | [14] |

| ν₅ | B2u | 221 (vapor, uncertain) | Inactive | - | [1][19] |

| ν₆ | Eu | 586 (vapor) | IR | Degenerate Stretch | [1][14][19] |

| ν₇ | Eu | 161 (vapor), 123 (vapor) | IR | Degenerate Bend | [1][14][19] |

Experimental Protocol: Vibrational Spectroscopy

-

Infrared (IR) Spectroscopy: To obtain the vapor-phase IR spectrum, XeF4 is introduced into a specialized 10-cm or 60-cm gas cell made of nickel to resist corrosion.[19] The windows of the cell must be transparent to the far-IR region, such as silver chloride (AgCl) or polyethylene. The spectrum is then recorded using a spectrophotometer equipped for the far-IR range, like a Perkin-Elmer 301 or a Beckman IR-7 with a CsI prism.[19]

-

Raman Spectroscopy: For the Raman spectrum, a solid, single crystal of XeF4 is required.[19] The crystal is grown in a sealed quartz tube. The spectrum is obtained by irradiating the crystal with a monochromatic laser source and analyzing the scattered light with a photoelectric instrument, such as a Cary 81 spectrophotometer, equipped with a lens system designed for solid samples.[19]

Conclusion

This compound is a canonical example of a hypervalent molecule whose structure and bonding are well-described by established chemical theories. VSEPR theory accurately predicts its square planar geometry, a result of minimizing repulsion between four bonding pairs and two lone pairs in an octahedral arrangement. While Valence Bond theory employs sp³d² hybridization to explain the formation of six electron domains, modern Molecular Orbital theory provides a more nuanced description involving combinations of xenon's 5s and 5p orbitals with fluorine group orbitals, obviating the need for d-orbital participation. This theoretical framework is robustly supported by extensive experimental data from X-ray and neutron diffraction, as well as IR and Raman spectroscopy, which confirm the molecule's D4h symmetry and provide precise structural and vibrational parameters.

References

- 1. Vibrational spectra and structures of XeF4 and XeOF4 (Conference) | OSTI.GOV [osti.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Solved a) Draw the lewis structure for XeF4 and describe its | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.georgetown.edu [faculty.georgetown.edu]

- 11. scribd.com [scribd.com]

- 12. Understanding the Hybridization of XeF4 [allen.in]

- 13. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]

- 14. faculty.csbsju.edu [faculty.csbsju.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. topblogtenz.com [topblogtenz.com]

- 17. chemmybear.com [chemmybear.com]

- 18. This compound: Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2024.sci-hub.ru [2024.sci-hub.ru]

An In-depth Technical Guide to the Thermodynamic Properties of Xenon Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) holds a significant place in the history of chemistry as one of the first noble gas compounds to be synthesized, challenging the long-held belief of their inertness. As a powerful fluorinating agent and a precursor in the synthesis of other xenon compounds, a thorough understanding of its thermodynamic properties is crucial for its application in various fields, including materials science and as a potential component in specialized synthesis pathways relevant to drug development. This technical guide provides a comprehensive overview of the core thermodynamic properties of XeF₄, detailing experimental methodologies and presenting quantitative data in a clear, accessible format.

Core Thermodynamic Properties of this compound

The thermodynamic stability and reactivity of this compound are characterized by several key parameters. These values have been determined through various experimental techniques, with adiabatic calorimetry being a primary method for heat capacity and entropy measurements.

Summary of Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound in its solid and gaseous states at standard conditions (298.15 K and 1 atm, unless otherwise noted).

Table 1: Standard Thermodynamic Properties of Solid XeF₄ at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -251.00[1] | kJ/mol |

| Standard Molar Entropy | S° | 167.00 ± 0.17[2] | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | Cₚ° | 118.39 ± 0.12[2] | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | -145.48 ± 0.88[3] | kJ/mol |

| Enthalpy Function | (H° - H°₀)/T | 77.24 ± 0.08[2] | J/(mol·K) |

| Gibbs Energy Function | (G° - H°₀)/T | -89.76 ± 0.09[2] | J/(mol·K) |

Table 2: Thermodynamic Properties of Gaseous XeF₄ at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -201.39 ± 0.90 (at 0 K)[2][3] | kJ/mol |

| Standard Molar Entropy | S° | 323.2 ± 2.0[2][3] | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | -131.36 ± 0.91[3] | kJ/mol |

| Standard Entropy of Formation | ΔS°f | -250.97 ± 0.40[2][3] | J/(mol·K) |

Table 3: Other Relevant Thermodynamic and Physical Properties

| Property | Value | Units |

| Sublimation Enthalpy | 64[1] | kJ/mol |

| Sublimation Temperature | 117[1] | °C |

| Triple Point Temperature | 390.25 ± 0.05[4] | K |

| Vapor Pressure at 25 °C | 3.8[5][6] | mm Hg |

| Density (solid at 25 °C) | 4.040[1] | g/cm³ |

Experimental Protocols

The accurate determination of the thermodynamic properties of a reactive compound like this compound requires meticulous experimental procedures. The following sections detail the methodologies employed in key experiments.

Synthesis and Purification of this compound

A high-purity sample is essential for accurate thermodynamic measurements. The synthesis and purification of XeF₄ typically involve the direct reaction of xenon and fluorine gases, followed by a purification process to remove other xenon fluorides.

The general workflow for the preparation of a pure XeF₄ sample suitable for calorimetry is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

The synthesis involves heating a mixture of high-purity xenon and fluorine in a corrosion-resistant Monel vessel. The initial product is a mixture of xenon difluoride (XeF₂), this compound (XeF₄), and xenon hexafluoride (XeF₆). The bulk of the more volatile XeF₆ is removed by reaction with sodium fluoride (B91410) (NaF). The remaining XeF₂ is then separated from XeF₄ by fractional sublimation, exploiting the difference in their vapor pressures.[3]

Adiabatic Calorimetry for Heat Capacity Measurement

The heat capacity of this compound was precisely determined using adiabatic calorimetry over a temperature range of 5 to 350 K.[2][3]

The experimental setup and procedure can be summarized as follows:

Caption: Workflow for adiabatic calorimetry of this compound.

A known mass of purified this compound was sublimed into an oxygen-free high-conductivity (OFHC) copper calorimeter.[3] A small amount of helium gas was added to promote thermal equilibrium.[3] The calorimeter was then cooled to the starting temperature of 5 K. The temperature of the calorimeter was measured using a platinum resistance thermometer. Electrical energy was introduced in discrete pulses using an Evanohm heater, and the resulting temperature increase was carefully measured.[3] The heat capacity at a given temperature is then calculated from the amount of electrical energy supplied and the measured temperature change. The heat capacity of the empty calorimeter was determined in a separate series of measurements and subtracted from the total to obtain the heat capacity of the XeF₄ sample.[3]

Vapor Pressure Measurement

Vapor pressure data is crucial for understanding the phase behavior of XeF₄ and for deriving other thermodynamic properties like the enthalpy of sublimation. The vapor pressure of this compound has been measured using a diaphragm-type pressure transducer.[4] This method is suitable for reactive compounds as it isolates the pressure gauge from the corrosive substance. The experimental results for the vapor pressure of solid XeF₄ between 275 K and its triple point at 390.25 K are represented by the following equation[4]:

log P(mm) = - (3226.21 / T) - 0.43434 log T + 12.301738

where P is the pressure in millimeters of mercury and T is the absolute temperature in Kelvin.

Conclusion

The thermodynamic properties of this compound have been well-characterized through careful and precise experimental work. The data presented in this guide, particularly the standard enthalpy of formation, entropy, and heat capacity, provide a solid foundation for understanding the stability, reactivity, and potential applications of this unique noble gas compound. The detailed experimental protocols offer insight into the rigorous methods required to handle and study such reactive materials, providing valuable information for researchers working in inorganic synthesis, materials science, and other advanced scientific disciplines.

References

The Dawn of Noble Gas Chemistry: A Technical Guide to the Early Breakthroughs

For Researchers, Scientists, and Drug Development Professionals

For decades, the noble gases were considered the epitome of chemical inertness, their complete valence shells seemingly precluding the formation of stable compounds. This long-held doctrine was shattered in 1962 with the groundbreaking synthesis of the first noble gas compound, an event that opened a new and exciting frontier in chemistry. This technical guide provides an in-depth exploration of the seminal early studies that established the field of noble gas chemistry, focusing on the core experimental work, quantitative data, and the logical progression of discovery.

The Paradigm Shift: Bartlett's Synthesis of a Xenon Compound

The journey into noble gas chemistry began with a crucial observation by Neil Bartlett. While studying the powerful oxidizing agent platinum hexafluoride (PtF₆), he successfully synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻). Bartlett astutely noted that the first ionization potential of molecular oxygen (O₂) was very similar to that of xenon (Xe). This led him to hypothesize that PtF₆ might also be capable of oxidizing xenon.

In a landmark experiment conducted in March 1962, Bartlett combined the red vapor of platinum hexafluoride with the colorless gas xenon at room temperature. An immediate reaction occurred, yielding an orange-yellow solid precipitate, the first compound of a noble gas. Initially, the compound was formulated as xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻). However, subsequent studies revealed a more complex structure, likely a mixture of [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.

Experimental Protocol: Synthesis of Xenon Hexafluoroplatinate

The pioneering experiment was elegant in its simplicity.

Reactants:

-

Xenon (Xe) gas

-

Platinum hexafluoride (PtF₆) gas

Apparatus:

-

A glass apparatus consisting of two adjoining containers separated by a break-seal.

Procedure:

-

One container was filled with platinum hexafluoride, a red gas.

-

The adjoining container was filled with xenon, a colorless gas.

-

The seal separating the two gases was broken, allowing them to mix.

-

The reaction proceeded spontaneously at room temperature.

Observation:

-

Upon mixing, an orange-yellow solid immediately precipitated.

The Floodgates Open: Synthesis of Binary Xenon Fluorides

Bartlett's discovery spurred a flurry of research, and within months, other chemists successfully synthesized binary fluorides of xenon. These studies provided the first concrete quantitative data on the nature of bonding in noble gas compounds.

Xenon Difluoride (XeF₂)

In early 1962, Rudolf Hoppe at the University of Münster, Germany, likely synthesized xenon difluoride by reacting a mixture of fluorine and xenon gases in an electrical discharge. Almost simultaneously, Chernick and his colleagues at Argonne National Laboratory reported its synthesis via the photochemical reaction of xenon and fluorine.

Experimental Protocol: Synthesis of Xenon Difluoride (Photochemical Method)

Reactants:

-

Xenon (Xe) gas

-

Fluorine (F₂) gas

Apparatus:

-

A sealed nickel or transparent alumina (B75360) vessel.

-

An ultraviolet (UV) light source.

Procedure:

-

A mixture of xenon and fluorine gas, typically in a 2:1 molar ratio, is introduced into the reaction vessel.

-

The vessel is irradiated with UV light at room temperature.

-

The product, solid xenon difluoride, is purified by fractional distillation or selective condensation.

Xenon Tetrafluoride (XeF₄)

Following the synthesis of XeF₂, researchers at Argonne National Laboratory, including Claassen, Selig, and Malm, reported the synthesis of this compound in 1962.

Experimental Protocol: Synthesis of this compound

Reactants:

-

Xenon (Xe) gas

-

Fluorine (F₂) gas

Apparatus:

-

A sealed nickel vessel.

Procedure:

-

A mixture of xenon and fluorine gas, in a molar ratio of approximately 1:5, is heated in a sealed nickel container to 400 °C.

-

The pressure is maintained at around 6 atmospheres.

-

The product, solid this compound, is collected after cooling.

Xenon Hexafluoride (XeF₆)

The synthesis of xenon hexafluoride was also achieved in 1962, requiring more forcing conditions than the other xenon fluorides.

Experimental Protocol: Synthesis of Xenon Hexafluoride

Reactants:

-

Xenon (Xe) gas

-

Fluorine (F₂) gas

Apparatus:

-

A sealed nickel or Monel vessel.

Procedure:

-

A mixture of xenon and a large excess of fluorine gas (typically a 1:20 molar ratio) is heated to temperatures between 250 and 300 °C.

-

High pressure, in the range of 50-60 atmospheres, is applied.

-

The product, solid xenon hexafluoride, is recovered.

Early Studies on Krypton Compounds

The reactivity of krypton, with its higher ionization potential compared to xenon, was investigated following the successes with xenon. In 1963, the synthesis of krypton difluoride (KrF₂) was reported by a group at the Argonne National Laboratory.

Experimental Protocol: Synthesis of Krypton Difluoride

Reactants:

-

Krypton (Kr) gas

-

Fluorine (F₂) gas

Apparatus:

-

A sealed quartz vessel.

Procedure:

-

A mixture of krypton and fluorine gas is cooled to -196 °C (liquid nitrogen temperature).

-

The mixture is subjected to an electrical discharge or irradiation with ultraviolet light.

-

The product, solid krypton difluoride, is formed.

Quantitative Data from Early Studies

The initial studies on noble gas compounds provided crucial quantitative data that allowed for the first understanding of their structure and bonding.

Ionization Potentials of Noble Gases

The first ionization potential was a key parameter that guided the initial synthetic attempts.

| Noble Gas | First Ionization Potential (kJ/mol) |

| Helium | 2372.3 |

| Neon | 2080.7 |

| Argon | 1520.6 |

| Krypton | 1350.8 |

| Xenon | 1170.4 |

| Radon | 1037 |

For comparison, the first ionization potential of molecular oxygen (O₂) is 1165 kJ/mol.

Structural Data from X-ray Crystallography

Early X-ray diffraction studies provided the first insights into the molecular geometry of these novel compounds.

| Compound | Molecular Geometry | Bond Length (pm) | Bond Angle (°) | Year of Determination |

| Xenon Difluoride (XeF₂) | Linear | 197.7 | 180 | 1963 |

| This compound (XeF₄) | Square Planar | 195.3 | 90 | 1963 |

Spectroscopic Data from ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (NMR) spectroscopy was a powerful tool for characterizing the newly synthesized xenon fluorides in the liquid state. The following chemical shifts were reported in a seminal 1963 study by Brown, Whipple, and Verdier, referenced to CCl₃F.

| Compound | ¹⁹F Chemical Shift (ppm) |

| Xenon Difluoride (XeF₂) | -177.5 |

| This compound (XeF₄) | -23.5 |

| Xenon Hexafluoride (XeF₆) | +55.0 |

Visualizing the Dawn of a New Field

The logical progression from theoretical prediction to experimental verification and the general workflow for these early discoveries can be visualized as follows:

The Dawn of Noble Gas Chemistry: A Technical Guide to Neil Bartlett's Discovery of Xenon Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal work of Neil Bartlett, which led to the synthesis of the first noble gas compound and irrevocably altered the landscape of modern chemistry. This document details the experimental protocols, presents the critical quantitative data, and visualizes the logical and experimental workflows that culminated in this landmark discovery.

Introduction: Overturning a Chemical Dogma

For much of the history of chemistry, the elements of Group 18 of the periodic table—the noble gases—were considered to be chemically inert.[1][2] This inertness was a cornerstone of chemical bonding theories, which were partly based on the stability of the filled electron shells of these elements.[3] However, in 1962, Neil Bartlett, then at the University of British Columbia, conducted a groundbreaking experiment that challenged this long-held belief.[4] He demonstrated that xenon, a noble gas, could indeed form a stable chemical compound.[4] This discovery opened up an entirely new field of research, noble gas chemistry, and fundamentally reshaped our understanding of chemical bonding.[1]

The Precursor Experiment: The Synthesis of Dioxygenyl Hexafluoroplatinate (O₂PtF₆)

The path to xenon's reactivity began with an astute observation during Bartlett's work with platinum fluoride (B91410) compounds. He had synthesized a red solid, which he identified as dioxygenyl hexafluoroplatinate, O₂⁺[PtF₆]⁻.[5] This was a remarkable finding in itself, as it demonstrated that platinum hexafluoride (PtF₆) was a powerful enough oxidizing agent to remove an electron from the oxygen molecule (O₂).[6]

Experimental Protocol for the Synthesis of O₂PtF₆

While detailed protocols from Bartlett's original experiments are not extensively published in secondary sources, the synthesis can be described as follows based on available information:

-

Reactant Preparation : Gaseous oxygen (O₂) and platinum hexafluoride (PtF₆) vapor were used as the primary reactants. PtF₆ is a deep red, highly reactive gas.[2]

-

Reaction Setup : The reaction was carried out in a glass apparatus where the two gases could be mixed.

-

Reaction Execution : Upon mixing, an immediate reaction occurred at room temperature, resulting in the formation of a red solid product.[5]

-

Product Isolation : The solid product, dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻), was isolated for further study.

The Logical Leap: From Oxygen to Xenon

Bartlett's crucial insight came from comparing the ionization potential of molecular oxygen with that of xenon. He noted that the first ionization potential of O₂ (1175 kJ mol⁻¹) was very close to that of xenon (1170 kJ mol⁻¹).[7][8] This similarity led him to hypothesize that if PtF₆ could oxidize O₂, it should also be capable of oxidizing xenon.[6]

The Landmark Experiment: The Synthesis of Xenon Hexafluoroplatinate

On March 23, 1962, Neil Bartlett conducted the experiment that would make chemical history.[3] He mixed xenon gas with the vapor of platinum hexafluoride, leading to the immediate formation of an orange-yellow solid.[9]

Experimental Protocol for the Synthesis of the First Xenon Compound

The following protocol is a reconstruction based on Bartlett's published accounts and subsequent analyses of his work:

-

Apparatus : A simple glass apparatus was constructed, consisting of two adjoining containers separated by a breakable seal.[2]

-

Reactant Placement : One container held platinum hexafluoride (PtF₆) as a red vapor, while the adjoining container was filled with colorless xenon (Xe) gas.[2]

-

Reaction Initiation : The seal between the two containers was broken, allowing the gases to mix at room temperature.[2][9]

-

Observation : An immediate reaction was observed, with an orange-yellow solid precipitating out of the gas phase.[2]

-

Product Characterization : The resulting solid was found to be insoluble in carbon tetrachloride and had a negligible vapor pressure at room temperature.[10] It was initially formulated as xenon hexafluoroplatinate, Xe⁺[PtF₆]⁻.[4]

Data Presentation

The discovery was underpinned by key quantitative data that provided the logical foundation for the experiment.

Table 1: Comparative Ionization Potentials

| Species | First Ionization Potential (kJ/mol) |

| Molecular Oxygen (O₂) | 1175[7] |

| Xenon (Xe) | 1170[7][8] |

Table 2: Properties of Reactants and Product

| Substance | Formula | Appearance | State at STP |

| Xenon | Xe | Colorless | Gas |

| Platinum Hexafluoride | PtF₆ | Deep Red | Gas/Volatile Solid |

| "Xenon Hexafluoroplatinate" | XePtF₆ (initial formulation) | Orange-Yellow | Solid[9] |

Product Characterization and Evolving Understanding

Bartlett's initial publication from a "tensimetric titration" of xenon with platinum hexafluoride indicated the formation of a 1:1 compound, which he formulated as Xe⁺[PtF₆]⁻.[10] The product was an orange-yellow solid with a negligible vapor pressure at room temperature.[10] It was also found to sublime in a vacuum when heated and to hydrolyze rapidly in the presence of water vapor.[9]

Subsequent research, however, revealed that the product was likely a more complex mixture of salts.[7] The initial formulation of a simple Xe⁺ cation, which would be a radical, was questioned.[7] Later studies suggested that the product probably contained other species such as [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[5][7] Despite the evolving understanding of the product's exact composition, Bartlett's fundamental discovery that xenon could undergo chemical reactions remained undisputed.

Conclusion: A New Chapter in Chemistry

Neil Bartlett's synthesis of the first xenon compound was a pivotal moment in the history of chemistry. His logical deduction, based on the analogous ionization potentials of oxygen and xenon, and his elegant experimental execution, overturned the long-held dogma of noble gas inertness.[1][6] This discovery not only opened the door to the rich and varied chemistry of xenon and other noble gases but also had a profound impact on the theoretical understanding of chemical bonding. The work continues to be celebrated as a classic example of scientific inquiry and discovery.

References

- 1. Reactions Impossible: How Chemists Strived to Make Noble Gas Compounds | Chemistry And Physics [labroots.com]

- 2. acs.org [acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Xenon_hexafluoroplatinate [chemeurope.com]

- 6. beckmaninstitute.caltech.edu [beckmaninstitute.caltech.edu]

- 7. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]

- 8. Xenon - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

An In-depth Technical Guide to the Crystal Structure of Solid Xenon Tetrafluoride

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a detailed examination of the solid-state structure of xenon tetrafluoride (XeF₄), a landmark compound in the field of noble gas chemistry. The content synthesizes crystallographic data from key X-ray and neutron diffraction studies to provide a comprehensive overview of its molecular and crystal structure.

Executive Summary

This compound is a colorless crystalline solid that sublimes at 117 °C.[1] First synthesized in 1962, its structure was a pivotal confirmation of the ability of noble gases to form stable chemical compounds. Structural analysis has confirmed that the XeF₄ molecule possesses a square planar geometry, a finding consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory.[1][2][3] In the solid state, these discrete square planar molecules are arranged in a monoclinic crystal lattice. The definitive determination of its structure was achieved through a combination of single-crystal X-ray and neutron diffraction experiments.[1][2][4]

Molecular Geometry and Electronic Structure

In accordance with VSEPR theory, the central xenon atom in XeF₄ is surrounded by six electron pairs: four bonding pairs and two lone pairs.[1][3] To minimize electrostatic repulsion, these lone pairs occupy positions axial to the plane of the molecule, resulting in a square planar arrangement of the four fluorine atoms around the central xenon atom.[1][3] This molecular configuration gives XeF₄ a point group symmetry of D₄h and results in a non-polar molecule with a zero dipole moment.[1][3]

Crystallographic Data

Solid XeF₄ crystallizes in the monoclinic system. The structure consists of a molecular packing of these square-planar molecules.[5][6] The crystallographic parameters have been precisely determined and are summarized below. Neutron diffraction studies were particularly crucial for accurately determining the positions of the fluorine atoms.[4][7]

Table 1: Crystal Data for Solid this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P2₁/n (an alternative setting of P2₁/c, No. 14) | [5] |

| Lattice Parameters | a = 5.050 Å, b = 5.922 Å, c = 5.771 Å | [5] |

| α = 90°, β = 99.6°, γ = 90° | [5] | |

| Unit Cell Volume | 170.1 ų | [5] |

| Molecules per Cell (Z) | 2 | [5] |

| Calculated Density | 4.04 g/cm³ | [5] |

Table 2: Key Molecular Dimensions from Neutron Diffraction Data

| Parameter | Value | Reference |

| Xe-F Bond Length | 1.953 (± 0.002) Å | [4] |

| F-Xe-F Bond Angle | 90.0 (± 0.1) ° | [4] |

Experimental Protocols

The elucidation of the XeF₄ crystal structure hinged on the successful synthesis of high-quality single crystals and their subsequent analysis by diffraction methods.

Synthesis and Crystallization

The synthesis of this compound is a direct combination of the elements under controlled conditions.

-

Reaction: A mixture of xenon and fluorine gas, typically in a 1:5 molar ratio, is heated in a nickel vessel to 400 °C.[2] Nickel is used for the container as it forms a passivating layer of nickel fluoride (B91410) on its surface, which prevents further reaction.[2]

-

Purification and Crystal Growth: The crude solid product is purified and single crystals suitable for diffraction are grown by slow sublimation under vacuum.[5] The solid is placed in a sealed vessel (e.g., a Pyrex or quartz capillary) and a temperature gradient is established, causing the XeF₄ to sublime and deposit as well-formed crystals in the cooler zone.[5]

Caption: Experimental workflow for the synthesis and crystallization of XeF₄.

Structure Determination by Diffraction

A dual-technique approach using both X-ray and neutron diffraction was essential for a complete structural model.

-

X-ray Diffraction: This technique is sensitive to electron density, making it excellent for accurately determining the position of the electron-rich xenon atom.[5]

-

Neutron Diffraction: Neutrons are scattered by atomic nuclei. This makes the technique highly effective for locating light atoms like fluorine in the presence of a heavy atom like xenon, leading to precise bond lengths and angles.[4][7]

Caption: Logical relationship of diffraction techniques for XeF₄ structure analysis.

Crystal Packing and Intermolecular Forces

The crystal structure of solid XeF₄ is a molecular lattice where discrete, square planar molecules are packed efficiently.[5][6] The arrangement is such that there are no strong intermolecular interactions, with the closest contacts being between fluorine atoms of adjacent molecules. These intermolecular distances are consistent with van der Waals forces being the primary mode of interaction holding the molecules together in the crystal.[6]

Caption: Diagram of intermolecular packing in the XeF₄ crystal.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. youtube.com [youtube.com]

- 4. This compound Molecule and Its Thermal Motion: A Neutron Diffraction Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

vibrational spectroscopy of xenon tetrafluoride (IR and Raman)

An In-depth Technical Guide to the Vibrational Spectroscopy of Xenon Tetrafluoride (XeF₄)

Introduction